molecular formula C13H18N2O4 B3264106 Methyl 6-(((tert-butoxycarbonyl)amino)methyl)nicotinate CAS No. 384831-57-6

Methyl 6-(((tert-butoxycarbonyl)amino)methyl)nicotinate

Cat. No.: B3264106
CAS No.: 384831-57-6
M. Wt: 266.29 g/mol
InChI Key: XLRXQGFBMDNOTI-UHFFFAOYSA-N
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Description

Methyl 6-(((tert-butoxycarbonyl)amino)methyl)nicotinate is a chemical compound with the molecular formula C13H18N2O4. It is a derivative of nicotinic acid and is often used in organic synthesis and pharmaceutical research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(((tert-butoxycarbonyl)amino)methyl)nicotinate typically involves the reaction of nicotinic acid derivatives with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely. The purification of the product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(((tert-butoxycarbonyl)amino)methyl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted nicotinic acid derivatives .

Scientific Research Applications

Methyl 6-(((tert-butoxycarbonyl)amino)methyl)nicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-(((tert-butoxycarbonyl)amino)methyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protecting group can be selectively removed under acidic conditions, revealing the active amine group, which can then participate in further biochemical reactions. The pathways involved often include nucleophilic attack and subsequent formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-((tert-butoxycarbonyl)amino)nicotinate
  • Methyl 2-(bis(tert-butoxycarbonyl)amino)acrylate
  • Methyl 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate

Uniqueness

Methyl 6-(((tert-butoxycarbonyl)amino)methyl)nicotinate is unique due to its specific structure, which includes a nicotinic acid core and a Boc-protected amine group. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its importance compared to similar compounds .

Properties

IUPAC Name

methyl 6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-8-10-6-5-9(7-14-10)11(16)18-4/h5-7H,8H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRXQGFBMDNOTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a degassed solution of methyl 6-(azidomethyl)nicotinate from Example G2 (1.6 g, 8.30 mmol) in methanol (50 ml) was added 10% palladium-on-carbon (0.15 g). Hydrogen gas was bubbled through the mixture for 2 h at room temperature. The catalyst was removed by filtration through a pad of celite and the filtrate was evaporated in vacuo. The residue was dissolved in dichloromethane and cooled to 0° C. To this solution were added triethylamine (1.67 g, 16.0 mmol) and (BOC)2O (2.17 g, 9.96 mmol). The mixture was allowed to warm to room temperature and stirred for 18 h, then concentrated in vacuo. The residue was dissolved in EtOAc and washed with water, dried over MgSO4, and concentrated in vacuo. The residue was purified by flash chromatography on silica (eluant EtOAc:pet. ether 50:50) to give a yellow solid; yield 1.57 g (71%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step Two
Quantity
2.17 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0.15 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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